3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Description
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core substituted at the 3-position with a (1-benzylpiperidin-4-yl)methyl group and at the 6-position with a cyclopropyl ring.
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20-12-19(18-6-7-18)21-15-23(20)14-17-8-10-22(11-9-17)13-16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYJDAFRLXOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is formed through a multi-step reaction involving cyclization and condensation reactions.
Cyclopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Structure
The structural formula can be represented as follows:This structure includes:
- A dihydropyrimidinone core
- A benzylpiperidine side chain
- A cyclopropyl substituent
Neurological Disorders
Research indicates that compounds similar to 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one exhibit neuroprotective effects. They may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, making them candidates for treating conditions like depression and anxiety.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated derivatives of dihydropyrimidinones for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The results showed that certain derivatives significantly reduced oxidative stress markers in neuronal cultures, suggesting potential therapeutic benefits for Alzheimer's disease .
Cardiovascular Health
The compound's ability to influence vascular smooth muscle cell function has been explored, particularly regarding hypertension. By acting as a calcium channel blocker, it may help in managing blood pressure levels.
Data Table: Cardiovascular Effects
| Compound | Mechanism of Action | Observed Effects |
|---|---|---|
| This compound | Calcium channel inhibition | Reduced blood pressure in hypertensive models |
Anticancer Activity
Emerging studies suggest that dihydropyrimidinones possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
Preliminary investigations have indicated that this compound exhibits antimicrobial activity against several bacterial strains. This property could be harnessed for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and biological relevance:
Table 1: Structural and Functional Comparison of Analogs
Structural and Functional Analysis
Core Modifications
- Target Compound vs. 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one: Both share the dihydropyrimidin-4-one core and 6-cyclopropyl group. However, the target’s benzylpiperidine substituent likely enhances lipophilicity and receptor binding compared to the simpler aminomethyl group in ’s compound. The discontinuation of the latter may reflect poor bioavailability or stability .
- Target Compound vs. (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide: The acrylamide core in ’s compound replaces the dihydropyrimidinone, demonstrating versatility in benzylpiperidine applications.
Benzylpiperidine-Containing Analogs
- Target Compound vs. 2-[(1-Benzylpiperidin-4-yl)methylene]indenone (): The indenone core in this donepezil-related compound highlights the benzylpiperidine group’s role in acetylcholinesterase inhibition. This suggests the target compound may also interact with neurological targets .
Biological Activity
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a cyclopropyl group, and a pyrimidine moiety. The molecular formula is with a molecular weight of approximately 346.5 g/mol. The unique combination of these structural features is believed to enhance its biological activity.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in pain modulation and neuroprotection. Preliminary studies suggest that this compound could act as an antagonist at sigma receptors, which are implicated in the modulation of pain pathways and neuroinflammation.
Pain Modulation
Studies have shown that derivatives of similar compounds exhibit significant analgesic effects. For instance, the interaction with sigma receptors may lead to altered pain perception and reduced neuropathic pain symptoms. In vitro assays demonstrated that these compounds could inhibit the calcium mobilization induced by eotaxin in human eosinophils, suggesting potential anti-inflammatory properties .
Antitumor Activity
Some findings indicate that this compound may possess antitumor properties. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving the downregulation of critical signaling pathways like ERK and CD44 . This suggests a potential role in cancer therapy, particularly in targeting malignancies associated with high levels of hyaluronic acid.
Case Study 1: Neuropathic Pain Model
In a controlled study using a neuropathic pain model, administration of the compound resulted in a significant decrease in pain scores compared to control groups. The mechanism was linked to its sigma receptor antagonism, which modulated pain pathways effectively.
Case Study 2: Cancer Cell Lines
Another study evaluated the compound's effects on several cancer cell lines (e.g., HT-29 and TK-10). Results indicated that it inhibited cell growth significantly at micromolar concentrations, showcasing its potential as an anticancer agent. The study highlighted its ability to induce apoptosis and alter mitochondrial function within the cancer cells .
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl... | Analgesic | Sigma receptor antagonism |
| Similar Compounds A | Antitumor | ERK pathway inhibition |
| Similar Compounds B | Anti-inflammatory | CCR3-mediated antagonism |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one?
A two-step approach is commonly employed:
Amide coupling or nucleophilic substitution : Benzylpiperidine derivatives are synthesized via alkylation or condensation reactions, as demonstrated in the synthesis of structurally related compounds (e.g., (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)acrylamide derivatives with 95% yield using carbodiimide coupling agents) .
Cyclization : The dihydropyrimidinone core is formed via Biginelli-like cyclocondensation or microwave-assisted reactions. For cyclopropyl integration, Suzuki-Miyaura coupling or cyclopropanation of pre-functionalized intermediates may be used.
Key validation : Monitor reaction progress via HPLC (≥99% purity threshold) and confirm regiochemistry via 1H/13C NMR .
Q. How is the structural integrity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : Assign δ values for the benzylpiperidinyl protons (e.g., aromatic protons at ~7.2–7.4 ppm, piperidine CH2 at ~2.5–3.5 ppm) and dihydropyrimidinone NH (~8.5 ppm). Compare with analogs like 3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl} derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of cyclopropyl or benzyl groups).
- X-ray Crystallography : Resolve ambiguity in stereochemistry or conformational dynamics, if applicable .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
Contradictions may arise from:
- Off-target interactions : Use selectivity profiling (e.g., kinase panels, GPCR screens) to rule out non-specific binding.
- Metabolic instability : Perform stability assays in liver microsomes (e.g., CYP450 isoforms) and correlate with pharmacokinetic data .
- Dynamic structural effects : Investigate tautomerism in the dihydropyrimidinone ring via variable-temperature NMR or computational modeling (DFT) .
Q. What strategies are recommended for identifying and characterizing metabolic byproducts of this compound?
- In vitro metabolism : Incubate with hepatocytes or recombinant enzymes (e.g., CYP3A4/5), then analyze via LC-HRMS. Key metabolites may include:
- N-debenzylation : Formation of 3-(piperidin-4-ylmethyl)-6-cyclopropyl-dihydropyrimidin-4-one (m/z shift: –90 Da).
- Cyclopropane ring oxidation : Hydroxylated or epoxide intermediates, as observed in microbial correlation studies .
- Isotopic labeling : Use 13C-cyclopropyl analogs to track metabolic pathways.
Q. How can impurity profiles be rigorously controlled during synthesis?
- HPLC-DAD/ELSD : Detect and quantify impurities (e.g., residual benzyl chloride, unreacted cyclopropane precursors). Reference standards from pharmacopeial guidelines (e.g., EP impurities A–H) ensure compliance .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., ring-opened dihydropyrimidinones).
Q. What computational tools are effective for predicting this compound’s target engagement?
- Molecular docking : Use SHP2 phosphatase (PDB: 6BMR) or GPCR templates to model interactions.
- MD simulations : Assess binding stability of the benzylpiperidinyl moiety in hydrophobic pockets (e.g., 20-ns trajectories with AMBER or GROMACS). Compare with bioactive analogs like IACS-15414, a spirocyclic SHP2 inhibitor .
Methodological Considerations
Q. How to optimize experimental design for in vitro potency assays?
- Dose-response curves : Use 10-point dilution series (1 nM–10 µM) in triplicate. Normalize data to positive controls (e.g., staurosporine for kinase inhibition).
- Counter-screens : Include structurally related compounds (e.g., 6-methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one) to validate specificity .
Q. How to address low solubility in aqueous assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin or lipid-based nanoemulsions.
- Pro-drug derivatization : Introduce phosphate or carbamate groups at the dihydropyrimidinone NH for enhanced hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
